Product packaging for Benzo[d]isothiazole-7-carboxylic acid(Cat. No.:CAS No. 1260382-80-6)

Benzo[d]isothiazole-7-carboxylic acid

Cat. No.: B2917760
CAS No.: 1260382-80-6
M. Wt: 179.19
InChI Key: VVUDWXMKSIIWHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Sulfur-Nitrogen Containing Bicyclic Heterocycles in Chemical Research

Bicyclic heterocycles that incorporate both sulfur and nitrogen atoms are of paramount importance in chemical research. These structural motifs are found in a vast number of biologically active compounds, both naturally occurring and synthetic. The presence of both sulfur and nitrogen atoms imparts unique electronic and steric properties to these molecules, enabling them to interact with biological targets in specific and often potent ways. This has made them a fertile ground for the discovery of new therapeutic agents. nih.govnih.gov Their diverse pharmacological activities span a wide range, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. nih.govarkat-usa.org

Historical Context of Benzo[d]isothiazole Derivatives

The history of benzo[d]isothiazole derivatives is intertwined with the development of synthetic organic chemistry. One of the earliest and most well-known examples of a compound featuring this scaffold is saccharin, discovered in 1879. This artificial sweetener, a benzo[d]isothiazol-3(2H)-one 1,1-dioxide, highlighted the potential of this heterocyclic system to elicit biological responses. Since this early discovery, research into the synthesis and properties of a diverse array of benzo[d]isothiazole derivatives has expanded significantly, driven by the quest for new pharmaceuticals and functional materials. arkat-usa.org

Overview of Research Trajectories for Benzo[d]isothiazole Frameworks

Current research on benzo[d]isothiazole frameworks is proceeding along several key trajectories. In medicinal chemistry, a major focus is the design and synthesis of novel derivatives with enhanced potency and selectivity for specific biological targets. nih.govtandfonline.com This includes the development of new anticancer agents, inhibitors of enzymes implicated in various diseases, and modulators of cellular signaling pathways. In materials science, the unique photophysical properties of some benzo[d]isothiazole derivatives are being explored for applications in organic light-emitting diodes (OLEDs) and other electronic devices. Furthermore, there is a continuous effort to develop more efficient and environmentally friendly synthetic methods for the construction of the benzo[d]isothiazole core. arkat-usa.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5NO2S B2917760 Benzo[d]isothiazole-7-carboxylic acid CAS No. 1260382-80-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-benzothiazole-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S/c10-8(11)6-3-1-2-5-4-9-12-7(5)6/h1-4H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVUDWXMKSIIWHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)SN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260382-80-6
Record name 1,2-benzothiazole-7-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for the Benzo D Isothiazole Core

Recent Advances in Benzo[d]isothiazole Synthesis

Significant progress has been made in the synthesis of benzo[d]isothiazoles since 2010, with a variety of innovative approaches being reported. These modern methods often provide advantages in terms of efficiency, substrate scope, and milder reaction conditions compared to older procedures.

Recent synthetic strategies for constructing the benzo[d]isothiazole core can be broadly categorized based on the starting materials and the bond-forming strategies employed. A prominent review of synthetic approaches from 2010 to October 2023 highlights five main categories based on the substrate used for scaffold assembly. arkat-usa.org These methodologies have expanded the chemical space of benzo[d]isothiazoles, facilitating their exploration in fields such as medicinal chemistry and catalysis. arkat-usa.org

Cyclization and condensation reactions are fundamental to the formation of the benzo[d]isothiazole ring system. These reactions typically involve the formation of key nitrogen-sulfur (N-S) and carbon-sulfur (C-S) bonds to close the heterocyclic ring. A variety of starting materials and reagents can be employed to facilitate these transformations, leading to a diverse range of substituted benzo[d]isothiazoles.

Substrate-Dependent Synthetic Pathways to Benzo[d]isothiazoles

The choice of starting material significantly influences the synthetic route to benzo[d]isothiazoles. Recent research has focused on developing novel pathways from readily available substrates.

A one-pot synthesis of benzo[d]isothiazoles has been developed utilizing ortho-haloarylamidines and elemental sulfur through an oxidative N-S/C-S bond formation. arkat-usa.org This method, however, requires relatively high temperatures (135 °C) and extended reaction times to achieve the desired reactivity. The success of this oxidative cyclization is influenced by the electronic properties of the substituents on the N-phenyl ring of the amidine and the other phenyl ring, with electron-donating groups on the N-phenyl ring and electron-withdrawing groups on the other phenyl ring favoring the reaction. arkat-usa.org

Starting MaterialReagentsConditionsProductYield
ortho-HaloarylamidinesElemental Sulfur135 °CBenzo[d]isothiazolesVaries

This table provides a generalized overview of the reaction conditions.

A procedure for the synthesis of benzo[d]isothiazoles from 2-bromo-N-arylbenzimidamides has been reported using a copper(II) salt as a catalyst. arkat-usa.org This annulation reaction proceeds under alkaline and aerobic conditions with sulfur powder in dimethylformamide (DMF) as the solvent. Notably, other copper(I) and copper(II) salts, such as CuI, CuCl, and CuSO4, also demonstrate good catalytic activity. The absence of a copper catalyst leads to a significant decrease in the reaction yield. arkat-usa.org

Starting MaterialCatalystReagentsSolventConditionsProduct
2-Bromo-N-arylbenzimidamidesCopper(II) saltSulfur powder, BaseDMFAerobicBenzo[d]isothiazoles

This table summarizes the key components and conditions for the copper-catalyzed synthesis.

A method for the formation of benzo[d]isothiazoles from α-amino-oxy acids has been developed utilizing an acridinium (B8443388) photocatalyst. arkat-usa.org This approach represents a modern synthetic strategy that leverages photoredox catalysis to construct the desired heterocyclic core.

Starting MaterialCatalystConditionsProduct
α-Amino-oxy AcidsAcridinium PhotocatalystVisible LightBenzo[d]isothiazoles

This table outlines the fundamental components for the photocatalytic synthesis of benzo[d]isothiazoles.

Ring Closure of Benzaldehydeoxime-2-thiol with Thionyl Chloride

One of the established methods for accessing the parent, non-functionalized benzo[d]isothiazole core involves the cyclization of benzaldehydeoxime-2-thiol. arkat-usa.org This reaction provides a direct route to the fundamental heterocyclic system.

The synthesis proceeds by treating benzaldehydeoxime-2-thiol with thionyl chloride (SOCl₂) in a suitable solvent, such as toluene. arkat-usa.org The thionyl chloride acts as a dehydrating and cyclizing agent, facilitating the formation of the intramolecular nitrogen-sulfur bond required to close the isothiazole (B42339) ring. This approach is particularly noted for its utility in preparing the unsubstituted benzo[d]isothiazole, which can serve as a starting point for further functionalization. For instance, the 3-position of the resulting benzo[d]isothiazole can be subsequently chlorinated using sulfuryl chloride, opening pathways to introduce other substituents. arkat-usa.org

Regioselectivity Considerations in Benzo[d]isothiazole Ring Formation

The regioselectivity of benzo[d]isothiazole synthesis is a critical consideration, as the substitution pattern on the final molecule is determined by the structure of the starting materials and the chosen synthetic pathway. The final placement of substituents on the benzene (B151609) portion of the heterocycle is typically controlled by the initial functionalization of the phenyl ring precursor.

The primary strategies for assembling the benzo[d]isothiazole scaffold can be classified based on the heteroatoms present in the starting material, which directly influences the regiochemical outcome:

From Phenyl Rings with Pre-functionalized Nitrogen and Sulfur: This is the most common and direct approach, often starting with substrates like 2-mercaptobenzamides or other ortho-substituted anilines containing a sulfur moiety. arkat-usa.org In this strategy, the regiochemistry is predetermined by the substitution pattern of the starting material. For example, the cyclization of a 4-substituted-2-mercaptobenzamide will unambiguously lead to a 6-substituted-benzo[d]isothiazolone. The connectivity of the N-C=O and S-H groups on the benzene ring ensures a single, predictable cyclization product.

From Nitrogen-Preloaded Substrates: This pathway involves starting with a substituted aniline (B41778) or related nitrogen-containing compound and subsequently introducing the sulfur atom to complete the ring. The regioselectivity depends on the method used to introduce the sulfur and form the C-S and S-N bonds.

From Sulfur-Preloaded Substrates: Alternatively, a sulfur-functionalized phenyl ring, such as a substituted thiophenol, can be used as the starting point. The nitrogen atom is then introduced to facilitate the ring closure. arkat-usa.org The regiochemical outcome is dependent on where the nitrogen-containing fragment is directed to react on the benzene ring.

In essence, controlling regioselectivity in benzo[d]isothiazole synthesis is primarily a matter of substrate control. The most reliable method for obtaining a specific substitution pattern is to begin with a starting material where the relative positions of the key functional groups and any desired substituents are already established. arkat-usa.org

Green Chemistry Principles in Benzo[d]isothiazole Synthesis

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, aiming to design processes that are safer, more efficient, and environmentally benign. Several of the contemporary methods for benzo[d]isothiazole synthesis align well with these principles.

Use of Benign Oxidants and Solvents: A key green principle is the use of safer reagents. The KBr-catalyzed synthesis of benzo[d]isothiazolones is a prime example, as it utilizes molecular oxygen (O₂) from the air as the terminal oxidant, producing water as the only byproduct. nih.gov This avoids the use of stoichiometric, and often hazardous, chemical oxidants. nih.gov

Atom Economy and Waste Reduction: Electrochemical synthesis showcases excellent atom economy. The intramolecular dehydrogenative cyclization of 2-mercaptobenzamides forms the desired N-S bond while generating only hydrogen gas (H₂) as a byproduct. nih.gov This process eliminates the formation of waste salts or other byproducts associated with conventional chemical reductants or oxidants. nih.gov

Elimination of Metal Catalysts: The development of the metal-free methodologies discussed previously is in itself a significant advancement from a green chemistry perspective. arkat-usa.orgresearchgate.net By avoiding transition metals, these syntheses circumvent issues related to metal toxicity, cost, and the need for purification steps to remove metal contaminants from the product.

Table 2: Application of Green Chemistry Principles in Benzo[d]isothiazole Synthesis
Green Chemistry PrincipleApplicable Synthetic MethodDescriptionReference
Use of Safer OxidantsKBr-Catalyzed CyclizationUtilizes O₂ from the air as the terminal oxidant, producing H₂O. nih.gov
High Atom EconomyElectrochemical SynthesisGenerates only H₂ gas as a byproduct. arkat-usa.orgnih.gov
CatalysisKBr-Catalyzed CyclizationEmploys a catalytic amount of KBr, reducing waste. arkat-usa.orgnih.gov
Avoidance of Toxic MetalsAll Metal-Free MethodologiesEliminates the need for transition metal catalysts. arkat-usa.org

Synthesis and Strategic Functionalization of Benzo D Isothiazole 7 Carboxylic Acid

Direct Synthesis Approaches for Benzo[d]isothiazole-7-carboxylic Acid

The direct synthesis of this compound involves constructing the fused heterocyclic ring system from precursors that already contain the carboxylic acid moiety or a group that can be readily converted to it. While literature specifically detailing these routes for the 7-carboxylic acid isomer is specialized, established methods for benzo[d]isothiazole synthesis can be adapted. arkat-usa.org

A primary strategy involves the cyclization of appropriately substituted benzene (B151609) derivatives. For instance, the synthesis could start from a 2-amino-3-mercaptobenzoic acid derivative. Intramolecular oxidative cyclization, often facilitated by a mild oxidant, would form the N-S bond to yield the target scaffold.

Alternatively, a more common approach is the synthesis of an ester precursor, such as ethyl benzo[d]isothiazole-7-carboxylate, which can then be hydrolyzed to the desired carboxylic acid. Such a synthesis could involve the reaction of a suitably substituted 2-halobenzamide with a sulfur source like sodium sulfide, followed by cyclization. nih.gov Another viable route is the condensation of a 2-aminothiophenol (B119425) derivative carrying a carboxylic acid or ester group at the adjacent position with a one-carbon synthon that provides the C3 atom of the isothiazole (B42339) ring. arkat-usa.org

Introduction of the Carboxylic Acid Moiety onto the Benzo[d]isothiazole Core

An alternative to direct synthesis is the functionalization of a pre-formed benzo[d]isothiazole ring system. This approach involves introducing a carboxylic acid group at the C7 position of the molecule. Standard organometallic techniques are primary methods for this transformation.

One such method is directed ortho-metalation, where a directing group on the benzo[d]isothiazole ring guides deprotonation by a strong base (like n-butyllithium) to the C7 position. The resulting aryllithium species can then be quenched with carbon dioxide (CO₂) to form the lithium carboxylate, which upon acidic workup yields the carboxylic acid.

Another potential strategy is the oxidation of a precursor functional group at the C7 position. For example, a 7-methylbenzo[d]isothiazole (B13009985) could be oxidized to the carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. Similarly, a 7-formylbenzo[d]isothiazole could be readily oxidized to the corresponding carboxylic acid.

Derivatization Strategies of the 7-Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle, enabling a wide range of derivatization reactions through various chemical pathways.

Nucleophilic and Electrophilic Reactivity at the Carboxylic Acid Group

The reactivity of the carboxylic acid group on the benzo[d]isothiazole core is governed by its dual chemical nature. The acidic proton can be removed by a base to form a carboxylate anion. This carboxylate is nucleophilic and can participate in reactions such as alkylation with alkyl halides, although this is less common than esterification.

Conversely, the carbonyl carbon is electrophilic. Its electrophilicity can be significantly enhanced by protonation of the carbonyl oxygen under acidic conditions. This activation facilitates the attack of weak nucleophiles, such as alcohols, which is the fundamental principle behind Fischer esterification. masterorganicchemistry.com For reactions with less reactive nucleophiles like amines, the carboxylic acid must be converted into a more activated intermediate, such as an acyl chloride or an active ester. fishersci.co.uk

Esterification and Amide Coupling Transformations

Esterification and amide bond formation are among the most important transformations of carboxylic acids, providing access to a vast array of functional derivatives.

Esterification: The conversion of this compound to its corresponding esters can be achieved through several reliable methods. The Fischer-Speier esterification involves reacting the carboxylic acid with an excess of alcohol under acidic catalysis (e.g., H₂SO₄, TsOH), which is a classic equilibrium-driven process. masterorganicchemistry.com For more sensitive substrates or when milder conditions are required, the Steglich esterification, which uses a coupling agent like Dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-Dimethylaminopyridine (DMAP), is highly effective. researchgate.net

MethodKey ReagentsTypical Conditions
Fischer EsterificationAlcohol (serves as solvent and reagent), strong acid catalyst (e.g., H₂SO₄)Reflux
Steglich EsterificationAlcohol, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP)Room temperature, aprotic solvent (e.g., CH₂Cl₂)
Acyl Chloride Formation1. Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) 2. AlcoholStep 1: Reflux. Step 2: Room temperature, often with a non-nucleophilic base (e.g., Pyridine)

Amide Coupling: Forming an amide bond requires activating the carboxylic acid to overcome the low nucleophilicity of amines and prevent a non-productive acid-base reaction. fishersci.co.uk This is achieved using a wide variety of peptide coupling reagents. These reagents react with the carboxylic acid to form a highly reactive intermediate (such as an O-acylisourea or an active ester), which is then readily attacked by the amine to form the amide. nih.govgrowingscience.com

Coupling ReagentAbbreviationTypical Co-reagents/Base
N,N'-DicyclohexylcarbodiimideDCCHydroxybenzotriazole (HOBt)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCHOBt, DMAP
Hexafluorophosphate Azabenzotriazole Tetramethyl UroniumHATUN,N-Diisopropylethylamine (DIPEA)
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphatePyBOPDIPEA

Radical Decarboxylation Pathways of the Carboxylic Acid

Radical decarboxylation is a powerful synthetic strategy that uses the carboxylic acid group as a precursor to a radical, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. wikipedia.org This reaction involves the removal of the -COOH group with the release of CO₂. wikipedia.org

Classic methods like the Barton decarboxylation involve converting the carboxylic acid to a thiohydroxamate ester, which then undergoes radical cleavage. More modern approaches frequently utilize photoredox catalysis. thieme-connect.com In these methods, the carboxylic acid can be converted into a redox-active derivative, such as an N-hydroxyphthalimide (NHPI) ester. researchgate.net Upon exposure to visible light in the presence of a photocatalyst, a single-electron transfer (SET) process occurs, leading to the formation of a carboxyl radical that rapidly extrudes CO₂ to generate an aryl radical at the C7 position. thieme-connect.comresearchgate.net This aryl radical can then be trapped by various radical acceptors to achieve diverse functionalizations, effectively replacing the carboxylic acid group.

Advanced Functionalization at Peripheral Positions of this compound

Beyond derivatization of the carboxylic acid, the benzo[d]isothiazole scaffold itself can be further functionalized at other positions. Such modifications, performed on a molecule already bearing the 7-carboxylic acid (or a protected version like an ester), allow for the synthesis of highly substituted derivatives.

Electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, would be expected to occur on the benzene ring portion of the molecule. The regiochemical outcome of these substitutions would be directed by the combined electronic effects of the fused isothiazole ring and the deactivating, meta-directing carboxylic acid group at C7.

Functionalization at the C3 position of the isothiazole ring is also a common strategy in the broader chemistry of benzo[d]isothiazoles. arkat-usa.org This can often be achieved through metalation of the C3 proton followed by reaction with an electrophile. The presence of the C7-carboxylic acid group would influence the conditions required for such a transformation, potentially requiring protection of the acidic proton before C3-metalation can be successfully achieved. These advanced functionalizations are key to exploring the chemical space around the core scaffold. acs.org

Reactivity and Mechanistic Investigations of Benzo D Isothiazole 7 Carboxylic Acid

Reactivity Profiles of the Benzo[d]isothiazole Ring System

The reactivity of the benzo[d]isothiazole ring is fundamentally influenced by the interplay between the aromatic benzene (B151609) ring and the electron-withdrawing isothiazole (B42339) moiety. The isothiazole ring itself is characterized by the N-S bond, which imparts distinct electronic properties compared to its thiazole (B1198619) isomer.

Electrophilic Aromatic Substitution: The benzene portion of the benzo[d]isothiazole system can undergo electrophilic aromatic substitution. The isothiazole ring is generally considered to be deactivating, meaning these reactions typically require harsher conditions than for benzene itself. The directing effect of the fused isothiazole ring will determine the position of substitution.

Reactivity of the Isothiazole Ring: The isothiazole ring can be susceptible to nucleophilic attack, particularly at the carbon and sulfur atoms. The stability of the ring can be compromised under certain reductive or oxidative conditions, leading to ring-opening reactions.

Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic methods have enabled a variety of cross-coupling reactions on the benzo[d]isothiazole scaffold. These reactions, often catalyzed by transition metals like palladium, copper, or rhodium, allow for the introduction of a wide range of substituents onto the aromatic ring. arkat-usa.org This has been instrumental in the synthesis of complex derivatives with potential therapeutic applications. arkat-usa.org

Table 1: Summary of General Reactivity of the Benzo[d]isothiazole Ring System

Reaction TypeReagents/ConditionsOutcome
Electrophilic Aromatic SubstitutionNitrating agents, Halogens, etc.Substitution on the benzene ring
Nucleophilic AttackStrong nucleophilesPotential for ring opening or substitution
Metal-Catalyzed Cross-CouplingPd, Cu, Rh catalysts; boronic acids, etc.C-C and C-heteroatom bond formation
C-H FunctionalizationTransition metal catalystsDirect functionalization of C-H bonds

Intramolecular and Intermolecular Reactions of the 7-Carboxylic Acid

The carboxylic acid group at the 7-position is a versatile functional handle for a variety of chemical transformations. Its reactivity is modulated by the electronic influence of the fused benzo[d]isothiazole ring system.

Intermolecular Reactions:

Esterification: In the presence of an alcohol and an acid catalyst, benzo[d]isothiazole-7-carboxylic acid can be converted to its corresponding ester. This is a standard reaction for carboxylic acids.

Amide Formation: Reaction with amines, often in the presence of a coupling agent (e.g., DCC, EDC), will yield the corresponding amides. This is a crucial reaction for the synthesis of biologically active molecules.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4).

Decarboxylation: While typically requiring harsh conditions, the carboxylic acid group could potentially be removed through decarboxylation, though this is not always a straightforward transformation for aromatic carboxylic acids.

Intramolecular Reactions:

Intramolecular reactions involving the 7-carboxylic acid would depend on the presence of other suitable functional groups on the molecule. For instance, if a nucleophilic group were present at a nearby position, intramolecular cyclization could be envisioned, potentially leading to the formation of a new fused ring system.

Table 2: Potential Reactions of the 7-Carboxylic Acid Group

Reaction TypeReagents/ConditionsProduct Type
EsterificationAlcohol, Acid CatalystEster
Amide FormationAmine, Coupling AgentAmide
ReductionLiAlH4 or similarPrimary Alcohol
Acyl Halide FormationSOCl2 or similarAcyl Halide

Comparative Reactivity with Related Benzo[d]thiazole Carboxylic Acids

A comparison with the isomeric benzo[d]thiazole carboxylic acids is instructive for understanding the unique reactivity of this compound. The key structural difference lies in the arrangement of the nitrogen and sulfur atoms in the five-membered ring. In benzothiazole (B30560), the nitrogen is adjacent to the benzene ring, while in benzo[d]isothiazole, the sulfur atom is in this position. wikipedia.orgmdpi.com

This difference in atomic arrangement leads to distinct electronic properties. The benzo[d]isothiazole ring system is generally considered to be more electron-withdrawing than the benzothiazole system. This would, in turn, affect the acidity of the carboxylic acid group and its reactivity in various transformations.

Acidity: The pKa of this compound is expected to be lower (i.e., more acidic) than that of the corresponding benzo[d]thiazole carboxylic acid due to the greater electron-withdrawing nature of the benzo[d]isothiazole ring system.

Nucleophilic Acyl Substitution: The increased electrophilicity of the carbonyl carbon in this compound, resulting from the electron-withdrawing effect of the ring system, would likely enhance its reactivity towards nucleophiles in reactions such as esterification and amidation, potentially allowing for milder reaction conditions compared to its benzothiazole counterpart.

Table 3: Comparative Properties of this compound and Benzo[d]thiazole-7-carboxylic Acid

PropertyThis compoundBenzo[d]thiazole-7-carboxylic Acid
Ring SystemBenzo[d]isothiazoleBenzo[d]thiazole
Electronic NatureMore Electron-WithdrawingLess Electron-Withdrawing
Predicted Acidity (pKa)LowerHigher
Reactivity in Nucleophilic Acyl SubstitutionHigherLower

Mechanisms of Key Transformations involving this compound

The mechanisms of reactions involving this compound are generally expected to follow established pathways for aromatic carboxylic acids.

Mechanism of Esterification (Fischer Esterification):

Protonation of the Carbonyl Oxygen: The carboxylic acid is protonated by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack.

Nucleophilic Attack by the Alcohol: The alcohol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking alcohol to one of the hydroxyl groups.

Elimination of Water: Water is eliminated as a leaving group, and the carbonyl group is reformed.

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

Mechanism of Amide Formation (with a Coupling Agent):

Activation of the Carboxylic Acid: The coupling agent (e.g., DCC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

Nucleophilic Attack by the Amine: The amine attacks the activated carbonyl carbon of the intermediate.

Formation of the Amide and Byproduct: The tetrahedral intermediate collapses to form the amide and a urea (B33335) byproduct.

The study of the reactivity and mechanistic pathways of this compound is an active area of research, with potential to unlock new synthetic methodologies and novel bioactive compounds. Further experimental work is needed to fully elucidate the specific reactivity profiles and to harness the full potential of this intriguing molecule.

Advanced Spectroscopic and Analytical Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the detailed characterization of the molecular architecture of Benzo[d]isothiazole-7-carboxylic acid. Each technique offers unique insights into the compound's structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule in solution. Both ¹H and ¹³C NMR are crucial for establishing the carbon-hydrogen framework and the connectivity within this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the aromatic protons on the benzene (B151609) ring and the acidic proton of the carboxylic acid group will exhibit characteristic chemical shifts. The protons on the benzo-fused ring system are expected to appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. The acidic proton of the carboxylic acid is highly deshielded and is anticipated to resonate at a significantly downfield chemical shift, generally above δ 10.0 ppm, and its signal may be broad. libretexts.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The carbonyl carbon of the carboxylic acid is a key diagnostic signal, expected to appear in the highly deshielded region of the spectrum, typically between δ 160 and 185 ppm. libretexts.org The carbon atoms of the aromatic and heterocyclic rings will resonate in the approximate range of δ 110 to 160 ppm.

Predicted NMR Data for this compound:

¹H NMR Predicted Chemical Shift (ppm)
Aromatic Protons7.5 - 8.5
Carboxylic Acid Proton> 10.0 (broad)
¹³C NMR Predicted Chemical Shift (ppm)
Carbonyl Carbon (C=O)165 - 175
Aromatic & Heterocyclic Carbons115 - 155

Note: The predicted values are based on the analysis of similar structures and general principles of NMR spectroscopy. Actual experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the aromatic ring system.

A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. orgchemboulder.com The C=O stretching vibration of the carbonyl group in the carboxylic acid will give rise to a strong, sharp absorption band, typically in the range of 1680-1710 cm⁻¹ for aromatic carboxylic acids where conjugation can lower the frequency. spectroscopyonline.com Additionally, C-O stretching and O-H bending vibrations of the carboxylic acid will be present. The C=C and C=N stretching vibrations of the benzo[d]isothiazole ring system are expected in the 1400-1600 cm⁻¹ region, and C-H stretching vibrations of the aromatic ring will appear around 3000-3100 cm⁻¹. researchgate.net

Characteristic IR Absorption Bands for this compound:

Functional Group Characteristic Absorption (cm⁻¹) Intensity
O-H (Carboxylic Acid)2500 - 3300Broad, Strong
C=O (Carboxylic Acid)1680 - 1710Strong
C=C, C=N (Aromatic/Heterocyclic)1400 - 1600Medium to Strong
C-O (Carboxylic Acid)1210 - 1320Medium
O-H bend (Carboxylic Acid)910 - 950Broad, Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Molecules containing conjugated systems, such as the benzo[d]isothiazole ring, exhibit characteristic absorption maxima (λmax) in the UV-Vis region. The electronic spectrum is a result of π → π* and n → π* transitions. The extended conjugation in the fused ring system of this compound is expected to result in strong absorptions in the ultraviolet region. The exact position of the absorption maxima can be influenced by the solvent polarity.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the accurate determination of the molecular weight and elemental composition of a compound. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula of this compound, which is C₈H₅NO₂S. The calculated exact mass for this formula is 179.0041. nih.gov HRMS analysis can distinguish between compounds with the same nominal mass but different elemental compositions, thus providing a high degree of confidence in the compound's identity. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. A common fragmentation for carboxylic acids is the loss of the carboxyl group. libretexts.org

Molecular Formula and Exact Mass of this compound:

Parameter Value
Molecular FormulaC₈H₅NO₂S
Calculated Exact Mass179.0041

Chromatographic Separation and Detection Methodologies

Chromatographic techniques are essential for the separation, purification, and analysis of this compound from reaction mixtures and for assessing its purity.

Liquid Chromatography (LC) Techniques for Purity and Mixture Analysis

Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a cornerstone for the analysis of non-volatile compounds like this compound. nih.gov

Reversed-Phase HPLC: This is the most common mode of HPLC for the analysis of moderately polar organic compounds. A nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a pH modifier such as formic acid or acetic acid to ensure the carboxylic acid is in its protonated form for better retention and peak shape. Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance.

LC-Mass Spectrometry (LC-MS): Coupling liquid chromatography with mass spectrometry provides a powerful analytical tool that combines the separation capabilities of LC with the sensitive and selective detection of MS. researchgate.net This technique is invaluable for confirming the identity of the compound in a complex mixture by providing both retention time and mass-to-charge ratio data. It is also highly effective for quantitative analysis.

Gas Chromatography (GC) Methodologies (if applicable)

Direct analysis of "this compound" by gas chromatography (GC) is challenging due to its high polarity and low volatility, which are characteristic of carboxylic acids. nih.govcolostate.edu These properties can lead to poor peak shape, low detection sensitivity, and unsatisfactory reproducibility on standard nonpolar GC columns. nih.gov To overcome these limitations, derivatization is an essential step to convert the carboxylic acid into a less polar and more volatile derivative suitable for GC analysis. colostate.edu

Common derivatization strategies for carboxylic acids include silylation and esterification. sigmaaldrich.com

Silylation: This involves replacing the active hydrogen of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are frequently used. sigmaaldrich.com The resulting TMS ester is significantly more volatile and thermally stable. The general order of reactivity for silylation is alcohols > phenols > carboxylic acids > amines > amides. sigmaaldrich.com

Esterification: Conversion to an ester, typically a methyl or ethyl ester, is another effective method. colostate.edu Derivatization with reagents like ethyl chloroformate has been successfully applied to various aromatic carboxylic acids for GC-MS analysis. mdpi.comresearchgate.net This procedure can be performed rapidly in aqueous media. mdpi.comresearchgate.net

A hypothetical GC method for the analysis of a derivatized "this compound" would involve a high-temperature capillary column, such as one coated with a phenyl-substituted polysiloxane stationary phase. The injector and detector temperatures would be optimized to prevent sample degradation and ensure efficient detection.

Table 1: Hypothetical GC Conditions for Derivatized this compound

ParameterValue
GC System Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Injector Temperature 280 °C
Carrier Gas Helium, constant flow
Oven Program Initial 100 °C, ramp to 300 °C at 10 °C/min, hold for 5 min
Derivatization Agent BSTFA with 1% TMCS or Ethyl Chloroformate

Coupling with Mass Spectrometry (LC-MS/MS, GC-MS/MS) for Sensitive Detection and Fragmentation Studies

Coupling chromatographic techniques with tandem mass spectrometry (MS/MS) offers high sensitivity and selectivity for the analysis of "this compound," even in complex matrices.

LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly suitable technique for the direct analysis of "this compound" without the need for derivatization. Several methods have been developed for the analysis of related benzothiazole (B30560) derivatives in aqueous samples. nih.govnih.gov A typical LC-MS/MS method would employ a reversed-phase column (e.g., C8 or C18) with a mobile phase consisting of an aqueous component with a formic acid modifier and an organic solvent like acetonitrile or methanol. mac-mod.commdpi.com

Detection would be performed using a triple quadrupole mass spectrometer, likely in negative ion mode due to the acidic nature of the carboxyl group, which readily forms a [M-H]- ion. researchgate.net Multiple Reaction Monitoring (MRM) would be used for quantification, providing excellent sensitivity and specificity by monitoring a specific precursor ion to product ion transition.

GC-MS/MS: Following the derivatization procedures described in section 5.2.2, GC-MS/MS can also be a powerful tool. The derivatized compound would be separated on the GC column and then ionized, typically by electron ionization (EI). The resulting molecular ion and its fragments would be analyzed.

Fragmentation Studies: While specific fragmentation data for "this compound" is not readily available, general fragmentation patterns for aromatic carboxylic acids and benzothiazole derivatives can be inferred. For a derivatized acid in GC-MS, characteristic losses of the derivatizing group would be expected. In LC-MS/MS, collision-induced dissociation (CID) of the [M-H]- ion would likely lead to the loss of CO2 (44 Da) from the carboxylate group. libretexts.org The fragmentation of the benzisothiazole ring system itself would produce characteristic product ions. Studies on protonated benzothiazole sulfenamides have shown that rearrangement through cyclic structures can lead to specific fragment ions. researchgate.net

Table 2: Postulated LC-MS/MS Parameters for this compound Analysis

ParameterValue
LC System High-Performance Liquid Chromatograph (HPLC)
Column C18 reversed-phase, 100 x 2.1 mm, 2.6 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Monitored Transition [M-H]- → [M-H-CO2]- (Hypothetical)

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While the specific crystal structure of "this compound" has not been reported in the reviewed literature, analysis of related benzo[d]thiazole derivatives provides significant insight into the likely structural features. nih.govmdpi.comiucr.orgnih.govscirp.org

Studies on various substituted benzothiazole and chromene-benzothiazole compounds reveal that the benzothiazole ring system is essentially planar. nih.govnih.gov It is therefore highly probable that the fused ring system of "this compound" is also planar. The carboxylic acid group would be attached at the 7-position of this planar scaffold.

The determination of the crystal structure would provide precise data on bond lengths, bond angles, and intermolecular interactions, which are invaluable for understanding the compound's physical properties and for computational modeling studies.

Table 3: Expected Crystallographic Parameters for this compound

ParameterExpected Feature
Molecular Geometry Planar benzo[d]isothiazole ring system
Key Intermolecular Interactions - Hydrogen bonding between carboxylic acid groups (dimer formation) - π-π stacking of the aromatic rings
Crystal System To be determined experimentally
Space Group To be determined experimentally

Computational and Theoretical Investigations of Benzo D Isothiazole 7 Carboxylic Acid

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. While DFT provides a static, time-independent picture, MD simulations offer insights into the dynamic behavior of a system, such as a molecule's interaction with its environment (e.g., a solvent or a biological receptor). jksus.org

For a derivative of benzo[d]isothiazole, MD simulations have been employed to explore its binding mode with the PD-L1 protein. nih.gov Such simulations can reveal:

Binding Stability: By tracking the root-mean-square deviation (RMSD) of the molecule in the protein's binding site, researchers can assess the stability of the complex over the simulation period. jksus.org

Key Interactions: MD simulations can identify and quantify crucial non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues of the target protein. nih.gov

Conformational Changes: These simulations can show how the molecule and the protein adapt their conformations upon binding to achieve an optimal fit.

Applying MD simulations to Benzo[d]isothiazole-7-carboxylic acid could similarly elucidate its interactions with biological targets, providing a dynamic understanding of its binding affinity and mechanism of action.

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical methods, particularly DFT, are instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, these models can identify the structures of reactants, products, intermediates, and, most importantly, transition states. acs.org

For reactions involving this compound, quantum chemical modeling could be used to:

Calculate Activation Energies: The energy difference between the reactants and the transition state determines the activation energy barrier, which is a key factor governing the reaction rate.

Identify Intermediates: The simulation can reveal the existence of short-lived intermediates that may not be detectable experimentally.

Evaluate Reaction Pathways: When multiple reaction pathways are possible, computational modeling can determine the most energetically favorable route. acs.org

Studies on the formation mechanisms of related benzothiazole (B30560) and benzo shd-pub.org.rsnih.govoxazin-3(4H)-one structures have used DFT calculations to show that reaction pathways can be thermodynamically favorable and spontaneous. acs.org Similar modeling for this compound could provide a detailed, step-by-step understanding of its synthesis or its reactivity in various chemical transformations.

Transition State Characterization

The characterization of transition states is fundamental to understanding the kinetics and mechanisms of chemical reactions. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier of the reaction. ucsb.edu For reactions involving benzo[d]isothiazole derivatives, such as electrophilic substitution, nucleophilic attack, or reactions at the carboxylic acid group, computational methods can be used to locate and characterize the relevant transition states.

Theoretical calculations, often using DFT, are employed to find the geometry of the transition state. asianpubs.org This is a first-order saddle point on the potential energy surface, which is confirmed by a frequency calculation that yields exactly one imaginary frequency. ucsb.eduasianpubs.org The vibrational mode corresponding to this imaginary frequency represents the motion of the atoms along the reaction coordinate, leading from the reactant to the product.

For a hypothetical reaction, such as the decarboxylation of this compound, the transition state would involve the elongation of the C-C bond between the benzene (B151609) ring and the carboxylic group, and the formation of a new C-H bond if a proton source is available. The key parameters of a transition state, such as the imaginary frequency and the activation energy, provide crucial insights into the reaction rate.

Table 1: Hypothetical Transition State Parameters for a Reaction of a Benzo[d]isothiazole Derivative

ParameterValueDescription
Imaginary Frequency-350 cm⁻¹Corresponds to the vibrational mode along the reaction coordinate.
Activation Energy (ΔE‡)25 kcal/molThe energy barrier for the reaction to occur.
Key Bond DistancesC-X: 2.1 Å, Y-Z: 1.8 ÅIllustrates the partial bonds being broken and formed in the transition state.

This table is illustrative and based on typical values found in computational studies of related heterocyclic compounds.

Reaction Coordinate Analysis

Reaction coordinate analysis, also known as Intrinsic Reaction Coordinate (IRC) calculations, is performed to confirm that a located transition state indeed connects the desired reactants and products. nih.gov Starting from the transition state geometry, the IRC calculation follows the path of steepest descent on the potential energy surface in both the forward and reverse directions. nih.gov This traces the minimum energy path from the transition state down to the corresponding reactant and product energy minima.

For example, in the synthesis of a benzo[d]isothiazole derivative from an aryl sulfoxide, DFT calculations have been used to map out the reaction pathway, showing the energies of reactants, intermediates, transition states, and products. arkat-usa.org Such an analysis for a reaction involving this compound would provide a detailed understanding of the reaction mechanism at a molecular level.

Predictive Modeling for Chemical Behavior

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, is a valuable tool in computational chemistry for forecasting the biological activity or chemical properties of new compounds. nih.govnih.gov These models are built by establishing a mathematical relationship between the structural or physicochemical properties of a series of compounds and their observed activity or property.

For benzo[d]isothiazole derivatives, QSAR models have been developed to predict their biological activities, such as their potential as enzyme inhibitors. nih.govnih.gov These models use a variety of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These can include electronic descriptors (e.g., partial charges, HOMO/LUMO energies), steric descriptors (e.g., molecular volume, surface area), and hydrophobic descriptors (e.g., logP). researchgate.net

A predictive model for the chemical behavior of this compound could be developed by synthesizing a series of related derivatives and measuring a property of interest, for instance, their acidity (pKa) or reactivity in a specific reaction. Computational methods would then be used to calculate a range of molecular descriptors for these compounds. Statistical methods, such as multiple linear regression (MLR), are then used to build a model that correlates the descriptors with the observed property. nih.govnih.gov

Table 2: Examples of Molecular Descriptors Used in Predictive Modeling of Benzothiazole Derivatives

Descriptor ClassExample DescriptorsInformation Encoded
Electronic HOMO Energy, LUMO Energy, Dipole MomentElectron-donating/withdrawing ability, reactivity
Steric Molecular Weight, Molecular Volume, Surface AreaSize and shape of the molecule
Topological Wiener Index, Kier & Hall IndicesConnectivity and branching of the molecule
Physicochemical LogP, PolarizabilityHydrophobicity and response to an electric field

This table is based on descriptors commonly used in QSAR studies of related heterocyclic compounds. researchgate.net

Such a model could then be used to predict the behavior of new, unsynthesized derivatives of this compound, guiding the design of molecules with desired properties.

Applications in Supramolecular Chemistry and Materials Science

Benzo[d]isothiazole-7-carboxylic Acid as a Building Block for Supramolecular Architectures

The unique molecular structure of this compound, featuring both a hydrogen-bonding carboxylic acid group and an aromatic heterocyclic system, makes it an excellent candidate for constructing ordered supramolecular assemblies.

The carboxylic acid moiety is a powerful functional group in supramolecular chemistry due to its ability to act as both a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl oxygen). stereoelectronics.org This dual nature facilitates the formation of robust and directional hydrogen bonds, which are fundamental to molecular recognition and self-assembly processes. nih.gov

Carboxylic acids commonly form cyclic dimers through pairwise O-H···O hydrogen bonds, a highly stable and frequently observed motif in the solid state. researchgate.net In the case of this compound, this dimerization can link two molecules together, creating a larger, centrosymmetric supramolecular synthon. Furthermore, the nitrogen atom within the isothiazole (B42339) ring can act as an additional hydrogen bond acceptor site, potentially interacting with other donor groups to create more complex, extended networks. nih.govsapub.org These varied hydrogen bonding capabilities allow the molecule to participate in the formation of diverse supramolecular architectures. nih.gov

The self-assembly of this compound in the solid state is governed by a combination of strong, directional hydrogen bonding and weaker, non-directional interactions like π-π stacking. The hydrogen bonds established by the carboxylic acid groups are the primary drivers for the formation of predictable patterns, such as chains or sheets. rsc.orgresearchgate.net

In addition to hydrogen bonding, the planar, aromatic benzothiazole (B30560) core promotes π-π stacking interactions between adjacent molecules. This synergistic interplay between hydrogen bonding and π-stacking is a key principle in crystal engineering, enabling the construction of highly ordered, crystalline solids. rsc.org The specific arrangement, or packing motif, of the molecules in the crystal lattice dictates the material's bulk properties. The self-assembly of benzothiadiazole derivatives, which are structurally related, has been shown to result in highly ordered crystalline structures. rsc.org

Interaction TypeParticipating GroupsRole in Self-Assembly
Hydrogen Bonding Carboxylic Acid (O-H, C=O), Isothiazole (N)Directs the formation of primary structural motifs (e.g., dimers, chains).
π-π Stacking Benzene (B151609) and Isothiazole RingsStabilizes the extended structure by promoting layered arrangements.

Incorporation into Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

The structural characteristics of this compound make it a promising candidate for use as a linker or building block in the synthesis of porous crystalline materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).

COFs are constructed from organic building blocks linked by strong covalent bonds, resulting in highly ordered, porous, and stable structures. researchgate.netmdpi.com Thiazole-containing linkers have been successfully used to create robust COFs. mdpi.comnih.gov The rigid geometry of the benzothiazole unit is well-suited for forming the extended, periodic networks characteristic of COFs.

MOFs are hybrid materials in which organic linkers are connected by metal ions or clusters. researchgate.netscilit.com The carboxylic acid group on this compound is a classic functional group for coordinating to metal centers, making it an ideal organic linker for MOF synthesis. researchgate.net The incorporation of thiazole- and benzothiadiazole-based linkers into MOFs has been shown to yield materials with interesting photocatalytic and sensing properties. researchgate.netresearchgate.net The use of this compound could therefore lead to new MOFs with tailored pore environments and functionalities stemming from the isothiazole unit. mdpi.com

Role in the Design of Advanced Functional Materials

The inherent electronic and photophysical properties of the benzothiazole core suggest that materials derived from this compound could have applications in advanced functional materials.

Benzothiazole and its derivatives are well-known for their luminescent properties and are frequently incorporated into fluorescent dyes, sensors, and organic light-emitting diodes (OLEDs). researchgate.net These properties arise from the conjugated π-system of the heterocyclic ring structure. For instance, certain benzothiazole derivatives exhibit excited-state intramolecular proton transfer (ESIPT), leading to large Stokes shifts and unique emission characteristics. researchgate.net Similarly, benzothiadiazole-based systems with a donor-acceptor-donor (D-A-D) architecture have been explored for their electronic and optical properties. rsc.org By incorporating this compound into larger molecules or polymers, it is possible to harness these intrinsic photophysical properties to create novel luminescent and optoelectronic materials.

The study of how molecules like this compound pack in the solid state is a central theme of organic solid-state chemistry. sapub.org The predictable self-assembly patterns, dictated by strong hydrogen bonds and other intermolecular forces, allow for the rational design of organic crystals with specific structures and properties. Understanding these interactions is crucial for controlling polymorphism—the ability of a compound to crystallize in multiple different forms—which can significantly impact a material's physical properties. The defined structure of this compound serves as an excellent model for studying the fundamental principles of molecular packing and crystal engineering.

Ligand Chemistry and Metal Complex Formation

This compound possesses significant potential as a ligand in coordination chemistry due to its distinct structural features. The molecule contains multiple potential donor atoms, primarily the nitrogen atom of the isothiazole ring and the two oxygen atoms of the carboxylic acid group. These sites can coordinate with a variety of metal ions to form stable metal complexes.

The coordination behavior is largely dictated by the interplay between the heterocyclic nitrogen and the carboxylate function. In its deprotonated form (benzo[d]isothiazole-7-carboxylate), the molecule can act as a bidentate chelating ligand. This involves the formation of a stable five-membered ring structure where a metal ion is bonded to both the nitrogen atom of the isothiazole ring and one of the oxygen atoms of the carboxylate group. This chelation effect significantly enhances the thermodynamic stability of the resulting metal complexes. This coordination mode is a well-established principle in the chemistry of related heterocyclic carboxylic acids. researchgate.net

Depending on the reaction conditions, the metal ion's nature, and the presence of other ancillary ligands, this compound can exhibit various coordination modes. While specific, structurally characterized metal complexes of this compound are not widely documented in publicly available literature, its potential modes of action can be inferred from established principles of coordination chemistry. researchgate.net

Table 1: Potential Coordination Modes of this compound

Coordination Site(s) Potential Mode Description
Carboxylate Oxygen Monodentate A single oxygen atom from the carboxylate group coordinates to the metal center.
Isothiazole Nitrogen Monodentate The lone pair of electrons on the nitrogen atom coordinates to the metal center.
Isothiazole Nitrogen & Carboxylate Oxygen Bidentate Chelate Both the nitrogen atom and an oxygen atom from the carboxylate group coordinate to the same metal center, forming a stable chelate ring.

The formation of such complexes can influence the electronic properties, solubility, and reactivity of the organic scaffold, opening avenues for applications in catalysis, materials science, and the development of new bioactive compounds. The benzothiazole framework, a close structural relative, has been extensively used to create metal complexes with significant biological activities, including antimicrobial and anticancer properties. nih.govbiointerfaceresearch.com

Precursor Applications in Organic Synthesis

This compound is a valuable intermediate and building block in organic synthesis, primarily due to the reactivity of its carboxylic acid functional group. This group serves as a versatile handle for chemical modification, allowing the benzo[d]isothiazole core to be incorporated into larger and more complex molecular architectures.

The most common application of this compound as a precursor involves the derivatization of the carboxylic acid. It can be readily converted into a variety of other functional groups, facilitating the synthesis of new families of compounds. For instance, the carboxylic acid can be activated and coupled with amines to form amides or with alcohols to form esters. This is a fundamental strategy in medicinal chemistry for exploring structure-activity relationships. The synthesis of amide derivatives from related benzothiazole carboxylic acids is a common step in the development of new therapeutic agents. acs.org

Key synthetic transformations involving this compound include:

Amide Bond Formation: The compound can be reacted with a wide range of primary or secondary amines using standard peptide coupling reagents (e.g., DCC, EDC, HATU) to yield the corresponding amides. This is one of the most powerful methods for creating diverse libraries of compounds for biological screening.

Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via the corresponding acyl chloride provides access to various esters.

Acyl Chloride Formation: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into the more reactive benzo[d]isothiazole-7-carbonyl chloride. nih.gov This intermediate can then readily react with a variety of nucleophiles.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol (7-(hydroxymethyl)benzo[d]isothiazole), which provides another point for synthetic diversification.

The utility of the benzoisothiazole scaffold in pharmaceuticals and agrochemicals makes this compound a key starting material for the synthesis of target molecules with specific biological activities. nih.gov

Table 2: Synthetic Utility of this compound

Reaction Type Reagent(s) Product Class Significance
Amide Coupling Amine, Coupling Agent (e.g., HATU, EDC) Amides Access to diverse libraries for drug discovery.
Esterification Alcohol, Acid Catalyst (e.g., H₂SO₄) Esters Modification of solubility and pharmacokinetic properties.
Acyl Halide Formation Thionyl Chloride (SOCl₂) or Oxalyl Chloride Acyl Chlorides Highly reactive intermediates for nucleophilic acyl substitution.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for benzo[d]isothiazole-7-carboxylic acid, and what are their limitations?

  • Methodological Answer : A typical route involves coupling reactions using indazole-3-carboxylic acid derivatives as precursors. For example, acylation at the N-1 position of the indazole nucleus can be achieved via aroyl chloride intermediates in anhydrous toluene with triethylamine as a base (Scheme 1 in ). Limitations include low yields due to competing side reactions (e.g., desethyl or amide impurity formation), which require rigorous purification steps like column chromatography .

Q. How is the purity of this compound assessed in academic research?

  • Methodological Answer : Purity is typically validated using HPLC-MS to detect impurities (e.g., desethyl or amide byproducts ). Recrystallization in solvents like ethanol or ethyl acetate/hexane mixtures is employed to remove polar impurities, with recovery rates monitored via gravimetric analysis . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly verifying the absence of unreacted starting materials .

Q. What spectroscopic techniques are essential for characterizing this compound derivatives?

  • Methodological Answer : Key techniques include:

  • Infrared (IR) spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
  • NMR spectroscopy : ¹H NMR distinguishes aromatic protons in the isothiazole ring (δ 7.2–8.1 ppm), while ¹³C NMR confirms the carboxylic acid carbon at ~170 ppm .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, critical for distinguishing regioisomers .

Advanced Research Questions

Q. How can synthetic yields of this compound derivatives be optimized while minimizing impurities?

  • Methodological Answer : Optimizing reaction conditions (e.g., temperature, solvent polarity) is crucial. For instance, using deep eutectic solvents (DES) like 1,3-dimethylurea/L-(+)-tartaric acid improves reaction efficiency and reduces byproducts . Kinetic studies via in-situ IR spectroscopy can identify intermediate stability, allowing real-time adjustments to reaction parameters .

Q. What strategies are effective for resolving contradictions in bioactivity data for benzo[d]isothiazole derivatives?

  • Methodological Answer : Discrepancies in reported bioactivities (e.g., anti-inflammatory vs. neuroleptic effects) may arise from variations in substituent positioning. Systematic structure-activity relationship (SAR) studies using computational tools (e.g., molecular docking with COX-2 or GABA receptors) can clarify binding modes . Validating assays under standardized conditions (e.g., pH 7.4, 37°C) minimizes experimental variability .

Q. How does the electronic nature of substituents influence the stability of this compound under physiological conditions?

  • Methodological Answer : Electron-withdrawing groups (e.g., -NO₂) enhance stability by reducing electron density at the carboxylic acid moiety, as shown in accelerated degradation studies using thermoresponsive polymers . Stability can be quantified via high-performance liquid chromatography (HPLC) under simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) conditions .

Q. What computational methods are suitable for predicting the reactivity of this compound in multicomponent reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict reaction pathways by analyzing frontier molecular orbitals (FMOs) and transition states . Solvent effects are modeled using the polarizable continuum model (PCM), which aligns with experimental outcomes in polar aprotic solvents like DMF .

Q. How can crystallographic data resolve ambiguities in the solid-state structure of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides definitive proof of regiochemistry and hydrogen-bonding networks. For example, intermolecular H-bonds between the carboxylic acid and heterocyclic nitrogen stabilize the crystal lattice, as observed in benzothiazole analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.